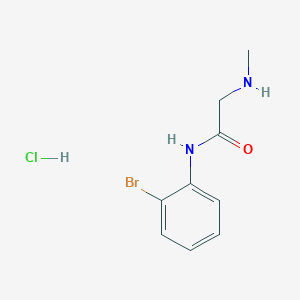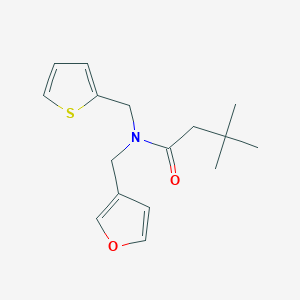
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride, or 2-Bromo-3-trifluoromethylbenzenesulfonyl chloride (BTSC), is an organic compound with the molecular formula C7H3BrF3O2S. It is a colorless solid that is soluble in organic solvents. BTSC is a useful reagent in organic synthesis, and is used in a variety of laboratory and industrial processes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride involves the bromination of 3-(trifluoromethyl)benzenesulfonyl chloride using bromine in the presence of a catalyst.
Starting Materials
3-(trifluoromethyl)benzenesulfonyl chloride, Bromine, Catalyst (such as iron or aluminum bromide), Solvent (such as chloroform or carbon tetrachloride)
Reaction
Add 3-(trifluoromethyl)benzenesulfonyl chloride to a reaction flask, Add a solvent to the reaction flask and stir to dissolve the 3-(trifluoromethyl)benzenesulfonyl chloride, Add the catalyst to the reaction flask and stir to mix, Add bromine dropwise to the reaction flask while stirring and maintaining the temperature between 0-5°C, After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes, Pour the reaction mixture into a separatory funnel and extract with water, Separate the organic layer and dry over anhydrous sodium sulfate, Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product, Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride
Wirkmechanismus
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is a sulfonyl chloride, and its mechanism of action is similar to other sulfonyl chlorides. The reaction of 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride with an alcohol or amine results in the formation of an acyl chloride, which can then undergo a nucleophilic substitution reaction. This reaction is used to synthesize a variety of compounds, including peptides and other biologically active compounds.
Biochemische Und Physiologische Effekte
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, dyes, and polymers, which may have biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and is soluble in organic solvents. It is also relatively stable, and can be stored for long periods of time. However, it is a hazardous material, and must be handled with care.
Zukünftige Richtungen
The use of 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride in organic synthesis is an active area of research. Potential future directions include the development of new synthetic methods using 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride, the exploration of new applications for 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride in organic synthesis, and the development of new compounds using 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride as a reagent. In addition, research is ongoing to improve the safety of 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is a useful reagent for organic synthesis, and has been used in a variety of laboratory and industrial processes. It has been used to synthesize a variety of compounds, including pharmaceuticals, pesticides, dyes, and polymers. It has also been used in the synthesis of peptides and other biologically active compounds.
Eigenschaften
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-6-4(7(10,11)12)2-1-3-5(6)15(9,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLHRPVOQDBLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782296.png)
![2-(3-methoxyphenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2782297.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2782298.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methylquinolin-4-yl)propanamide](/img/structure/B2782299.png)





![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2782306.png)
![2-(4-fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2782307.png)

